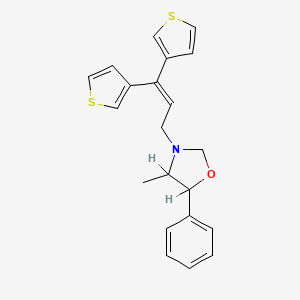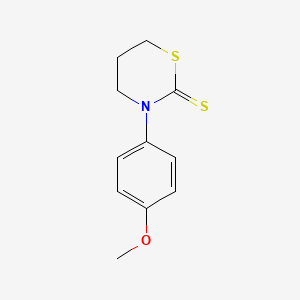
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a complex organic compound that features a unique structure combining thiophene, propenyl, methyl, phenyl, and oxazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine typically involves multiple steps. One common method includes the reaction of thiophene derivatives with propenyl and phenyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions may include temperatures ranging from 25°C to 100°C and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen iodide, dimethyl sulfoxide, sulfuric acid, and zinc . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxazolidine-based molecules, such as:
- 3-(3,3-Di(2-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine
- 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-thiazolidine
Uniqueness
What sets 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82402-02-6 |
|---|---|
Molecular Formula |
C21H21NOS2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-[3,3-di(thiophen-3-yl)prop-2-enyl]-4-methyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C21H21NOS2/c1-16-21(17-5-3-2-4-6-17)23-15-22(16)10-7-20(18-8-11-24-13-18)19-9-12-25-14-19/h2-9,11-14,16,21H,10,15H2,1H3 |
InChI Key |
JAFWSMULEQCSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCN1CC=C(C2=CSC=C2)C3=CSC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)

![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)




![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)

